Boiling Point vs. Non-Halogenated Analog
The chlorine substituent on the ethanol side chain substantially elevates the predicted normal boiling point of 2-chloro-1-(1-methyl-4-pyrazolyl)ethanol relative to its non-halogenated counterpart, 2-(1-methyl-1H-pyrazol-4-yl)ethanol. This difference impacts distillation cut points and vapor-phase handling protocols during large-scale synthesis .
| Evidence Dimension | Predicted normal boiling point (at 760 mmHg) |
|---|---|
| Target Compound Data | 296.3 ± 25.0 °C |
| Comparator Or Baseline | 2-(1-Methyl-1H-pyrazol-4-yl)ethanol (CAS 176661-75-9): 247.4 °C |
| Quantified Difference | Δ ≈ +48.9 °C |
| Conditions | Predicted values at 760 mmHg; target compound data from ChemicalBook, comparator data from Chemsrc/American Elements |
Why This Matters
The ~49 °C boiling point elevation indicates significantly stronger intermolecular interactions (hydrogen bonding and dipole-dipole) conferred by the chlorine and hydroxyl substituents, which directly affects distillation design, solvent removal strategy, and purity specifications when scaling syntheses that employ this intermediate.
- [1] American Elements. 2-(1-Methyl-1H-pyrazol-4-yl)ethanol (CAS 176661-75-9): bp 247.4 °C, density 1.12 g/cm³. https://www.americanelements.com/2-1-methyl-1h-pyrazol-4-yl-ethanol-176661-75-9 View Source
